REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][B-](F)(F)F.F[N+]1C(C(Cl)(Cl)Cl)=CC=C(Cl)C=1Cl>>[F:9][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:8] |f:1.2|
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
N-fluoro-2,3-dichloro-6-(trichloromethyl)pyridinium fluoroborate
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.F[N+]1=C(C(=CC=C1C(Cl)(Cl)Cl)Cl)Cl
|
Name
|
solvent
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
on mixing
|
Type
|
CUSTOM
|
Details
|
to react at that temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by evaporation under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)Cl)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |